1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol
Description
Historical Context in Pyrazole Chemistry Research
The pyrazole ring system, first characterized by Ludwig Knorr in 1883, has evolved from a laboratory curiosity to a cornerstone of medicinal chemistry. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for modern pyrazole derivatization strategies. The target compound represents a 21st-century advancement in this lineage, incorporating sulfur-containing substituents (4-methylphenylsulfanyl) and propargyl alcohol motifs that reflect contemporary trends in bioisosteric replacement and functional group diversification.
Position within Heterocyclic Chemistry Framework
As a 1,3,4-trisubstituted pyrazole derivative, the compound exhibits three distinct modification sites that enable precise modulation of electronic and steric properties:
- N1-Methyl group : Enhances metabolic stability compared to unsubstituted pyrazoles
- C3-Phenyl moiety : Contributes to π-π stacking interactions in biological targets
- C5-(4-Methylphenyl)sulfanyl substituent : Introduces sulfur-based hydrogen bonding capabilities
The propargyl alcohol side chain at C4 provides additional synthetic handles for click chemistry applications, as demonstrated in recent PROTAC (proteolysis-targeting chimera) development.
Research Significance and Academic Interest
Table 1 summarizes key physicochemical properties that underscore the compound’s research utility:
The compound’s structural complexity makes it an ideal candidate for studying:
Current Research Landscape and Knowledge Gaps
Recent studies have employed this pyrazole derivative as:
- A synthetic intermediate in tubulin polymerization inhibitors
- A scaffold for kinase inhibitor development (PI3K, CDK2)
- A model compound for NMR studies of J-coupling in propargyl systems
Critical knowledge gaps requiring further investigation include:
- Stereoelectronic effects of the sulfanyl group on aromatic ring conjugation
- Metabolic stability profiles in cytochrome P450 assays
- Solid-state behavior analysis via X-ray crystallography
Emerging synthesis protocols, such as the iron-catalyzed regioselective method described in JETIR (2024), offer new routes to optimize the compound’s production scale and purity. However, challenges persist in controlling stereochemistry during propargyl alcohol formation, as noted in recent Nature Protocol studies.
Properties
IUPAC Name |
1-[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]-3-phenylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-19-13-16-22(17-14-19)30-26-24(23(29)18-15-20-9-5-3-6-10-20)25(27-28(26)2)21-11-7-4-8-12-21/h3-14,16-17,23,29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFAHFUBMAXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C(C#CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl and methyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the sulfanyl group: This step involves the reaction of the pyrazole intermediate with a thiol compound, such as 4-methylbenzenethiol.
Formation of the prop-2-yn-1-ol moiety: This can be achieved through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol or amine derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Medicine: It may have therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved could include:
Enzyme inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Receptor binding: It may bind to receptors involved in cell signaling, such as G-protein coupled receptors (GPCRs) or tyrosine kinase receptors.
Comparison with Similar Compounds
Structural and Electronic Modifications
- Alkyne Chain Length : The hept-2-yn-1-ol analog () has a longer alkyne chain than the target compound, which may influence solubility and steric interactions in biological systems.
- Functional Group Variations: Replacing the propargyl alcohol with methanol () or a carbamate () alters hydrogen-bonding capacity and reactivity. The carbamate derivative, for example, may exhibit enhanced stability under physiological conditions.
Biological Activity
The compound 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol (C26H22N2OS) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The compound features a complex structure with a molecular formula of C26H22N2OS. It includes functional groups such as a pyrazole ring, sulfanyl group, and phenylpropynol moiety. Its synthesis involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents through methods like Friedel-Crafts alkylation and Sonogashira coupling.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators .
- Receptor Binding : It may also bind to G-protein coupled receptors (GPCRs) or tyrosine kinase receptors, influencing cell signaling pathways related to inflammation and cancer progression.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole can exhibit significant anti-inflammatory properties. For instance, compounds similar to this one have demonstrated selective inhibition of COX-II, leading to reduced inflammation in animal models .
- Anticancer Properties : The compound's structure suggests it may possess anticancer activity. Similar pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : Some studies suggest that compounds with similar structures may also exhibit antimicrobial properties, making them candidates for further investigation in drug development for infectious diseases .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with similar pyrazole derivatives:
| Compound Name | Functional Group | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-{1-methyl-5-[(4-methylphenyl)sulfinyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol | Sulfinyl | Moderate anti-inflammatory | 15.0 |
| 1-{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol | Sulfonyl | High anti-inflammatory | 5.0 |
This table highlights how variations in functional groups can significantly affect the biological activity and potency of similar compounds.
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives:
- Anti-inflammatory Studies : A study demonstrated that a related pyrazole compound exhibited an IC50 value of 0.52 μM for COX-II inhibition, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
- Cytotoxicity Against Cancer Cells : In vitro testing revealed that certain pyrazole derivatives showed significant cytotoxicity against A431 and Jurkat cancer cell lines with IC50 values below those of established chemotherapeutics like Doxorubicin .
Q & A
Q. What are the optimal synthetic routes for 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole intermediates and functionalization via Suzuki coupling or nucleophilic substitution. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones .
- Step 2 : Introduction of the sulfanyl group using 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3 : Propargylation of the pyrazole ring using propargyl bromide in THF with NaH as a base .
- Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (±5°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl group at C5, propargyl alcohol at C4). Aromatic protons appear at δ 7.2–7.8 ppm, while the propargyl -OH resonates at δ 2.1–2.3 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between the pyrazole ring and substituents (e.g., 16.8–51.7° for aryl groups) . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., O-H⋯N interactions stabilizing the propargyl alcohol moiety) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfanyl group, propargyl alcohol) influence biological activity?
- Methodological Answer :
- Sulfanyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Replacements (e.g., with methyl or chloro groups) reduce antitumor activity by 40–60% in MCF-7 cell lines .
- Propargyl Alcohol : Participates in hydrogen bonding with target proteins (e.g., COX-2). Acetylation of the -OH group abolishes anti-inflammatory activity in murine models .
- SAR Workflow :
Synthesize analogs with systematic substituent variations.
Test in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., xenograft models).
Correlate activity with computational docking (AutoDock Vina) to identify key binding residues .
Q. What computational strategies are used to model interactions between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., propargyl -OH as a H-bond donor) .
- Molecular Dynamics (MD) : Simulates binding stability to kinases (e.g., 100 ns simulations in GROMACS) show RMSD <2.0 Å for sustained interactions .
- Docking Validation : Cross-validate with experimental IC₅₀ values (e.g., <10 μM for PI3K inhibition) .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine a two-component twin matrix with a BASF parameter ~0.3–0.5 .
- Disordered Groups : Apply PART/SUMP restraints for split positions (e.g., propargyl chain disorder) and validate via residual density maps (<0.5 eÅ⁻³) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., 10% FBS in DMEM, 48h incubation). Discrepancies often arise from cell line heterogeneity (e.g., MCF-7 vs. HeLa) .
- Dose-Response Validation : Repeat experiments with 8-point dilution series (0.1–100 μM) and calculate Hill slopes to confirm reproducibility .
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA (p<0.05) to identify outliers .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
